methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride
Description
The compound methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate hydrochloride features a bicyclic cyclopenta[c]pyrrole core with three critical substituents:
- Methyl ester at position 2.
- Amino group at position 5, linked to a 2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl side chain.
- Hydrochloride salt to enhance solubility and stability.
Properties
Molecular Formula |
C16H25ClN4O3 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H24N4O3.ClH/c1-23-16(22)19-9-11-5-13(6-12(11)10-19)18-8-15(21)20-4-2-3-14(20)7-17;/h11-14,18H,2-6,8-10H2,1H3;1H/t11-,12+,13?,14-;/m0./s1 |
InChI Key |
BORMVPRVMIWREL-FLERZAFTSA-N |
Isomeric SMILES |
COC(=O)N1C[C@H]2CC(C[C@H]2C1)NCC(=O)N3CCC[C@H]3C#N.Cl |
Canonical SMILES |
COC(=O)N1CC2CC(CC2C1)NCC(=O)N3CCCC3C#N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride involves multiple steps. The process typically starts with the preparation of the core cyclopenta[c]pyrrole structure, followed by the introduction of the cyanopyrrolidinyl and oxoethyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s 2-cyanopyrrolidinyl-oxoethyl side chain distinguishes it from simpler methyl- or trifluoromethyl-substituted analogs .
Pharmacological Activity
Table 2: Bioactivity and Therapeutic Potential
Key Insights :
Key Observations :
Physicochemical Properties
Key Insights :
- The hydrochloride salt form of the target compound likely mitigates dimerization issues seen in non-salt pyrrole derivatives .
- The 2-cyanopyrrolidinyl group may reduce hydrophobicity compared to trifluoromethylphenyl analogs, enhancing aqueous solubility .
Biological Activity
Methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate; hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article summarizes the biological activities associated with this compound based on available research findings.
Chemical Structure and Properties
The compound's structure features a cyclopentapyrrole core with various functional groups that may influence its biological activity. The presence of the cyanopyrrolidine moiety suggests potential interactions with biological targets relevant for therapeutic efficacy.
Structural Formula
Anticancer Activity
Recent studies have indicated that derivatives of similar structures exhibit promising anticancer properties. For instance, compounds with similar cyclic structures have shown IC50 values in the low micromolar range against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 0.08 | Inhibition of tubulin polymerization |
| Compound B | MCF-7 | 12.07 | Cell cycle arrest at G2/M phase |
| Compound C | HCT-116 | 3.67 | Pro-apoptotic signaling via Bcl-2/Bax modulation |
These findings suggest that methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate; hydrochloride could potentially exhibit similar anticancer properties.
The mechanism through which this compound may exert its biological effects involves:
- Inhibition of Key Enzymes : Potential inhibition of kinases involved in cancer progression.
- Cell Cycle Modulation : Inducing cell cycle arrest in specific phases.
- Apoptotic Pathways : Modulating pro-apoptotic and anti-apoptotic proteins to promote apoptosis in cancer cells.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of related compounds. For example, certain derivatives have demonstrated the ability to reduce oxidative stress and inflammation in neuronal cell models.
| Study | Effect Observed | Reference |
|---|---|---|
| Study on Derivative D | Reduced neuronal apoptosis | |
| Study on Derivative E | Decreased oxidative stress markers |
These effects suggest that methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate; hydrochloride could be investigated for neuroprotective applications.
Clinical Applications
Currently, there are no specific clinical trials directly involving methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate; hydrochloride. However, compounds with similar structural characteristics have been evaluated for their efficacy in treating conditions such as:
- Cancer : Various clinical trials for related compounds targeting different cancer types.
- Neurodegenerative Diseases : Investigations into the protective effects against diseases like Alzheimer's and Parkinson's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
